2-(4-{[(2-METHYL-5-PHENYL-3-FURYL)CARBONYL]AMINO}PHENYL)ACETIC ACID
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Overview
Description
2-(4-{[(2-METHYL-5-PHENYL-3-FURYL)CARBONYL]AMINO}PHENYL)ACETIC ACID is a complex organic compound with a unique structure that includes a furan ring, a phenyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(2-METHYL-5-PHENYL-3-FURYL)CARBONYL]AMINO}PHENYL)ACETIC ACID typically involves multiple steps, starting from commercially available precursors. One common route involves the acylation of 2-methyl-5-phenylfuran with an appropriate acyl chloride, followed by the introduction of the amino group through a nucleophilic substitution reaction. The final step involves the coupling of the resulting intermediate with acetic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(2-METHYL-5-PHENYL-3-FURYL)CARBONYL]AMINO}PHENYL)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or ammonia (NH3).
Major Products
Oxidation: Furanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines.
Scientific Research Applications
2-(4-{[(2-METHYL-5-PHENYL-3-FURYL)CARBONYL]AMINO}PHENYL)ACETIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-{[(2-METHYL-5-PHENYL-3-FURYL)CARBONYL]AMINO}PHENYL)ACETIC ACID involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anti-inflammatory action could be due to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process.
Comparison with Similar Compounds
Similar Compounds
2-(4-{[(2-METHYL-5-PHENYL-3-FURYL)CARBONYL]AMINO}PHENYL)PROPIONIC ACID: Similar structure but with a propionic acid moiety instead of acetic acid.
2-(4-{[(2-METHYL-5-PHENYL-3-FURYL)CARBONYL]AMINO}PHENYL)BUTYRIC ACID: Contains a butyric acid moiety.
Uniqueness
2-(4-{[(2-METHYL-5-PHENYL-3-FURYL)CARBONYL]AMINO}PHENYL)ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring and phenyl group contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[4-[(2-methyl-5-phenylfuran-3-carbonyl)amino]phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-13-17(12-18(25-13)15-5-3-2-4-6-15)20(24)21-16-9-7-14(8-10-16)11-19(22)23/h2-10,12H,11H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJVHHYEDXRKOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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